Home > Products > Screening Compounds P16273 > Ivabradine, (+/-)-
Ivabradine, (+/-)- - 148870-59-1

Ivabradine, (+/-)-

Catalog Number: EVT-15326853
CAS Number: 148870-59-1
Molecular Formula: C27H36N2O5
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Ivabradine typically involves several key steps:

  1. Starting Materials: The synthesis begins with 7,8-dimethoxy-1,3-dihydrobenzo(d)azepin-2-one, which undergoes a series of reactions.
  2. Reactions:
    • The initial reaction with dimethylformamide leads to the formation of an intermediate compound.
    • This intermediate is then converted to its iodo-derivative.
    • A coupling reaction occurs with (lS)-4,5-Dimethoxy-l-[(methylamino)methyl]benzocyclobutane hydrochloride, followed by selective hydrogenation to yield Ivabradine .
  3. Purification: The final product can be purified through recrystallization techniques using solvents such as acetonitrile or ethanol .
Molecular Structure Analysis

Structure and Data

Ivabradine has a complex molecular structure characterized by its unique bicyclic framework. Its molecular formula is C27H36N2O5, with a molecular weight of approximately 468.594 g/mol. The IUPAC name provides insight into its structural components, indicating multiple functional groups including methoxy and amine groups.

Structural Features:

  • Molecular Weight: 468.594 g/mol
  • Monoisotopic Mass: 468.2624 g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 10
  • Topological Polar Surface Area: 60.5 Ų .

The structure can be represented using various chemical notations such as InChI and SMILES for computational analysis.

Chemical Reactions Analysis

Reactions and Technical Details

Ivabradine participates in several chemical reactions during its synthesis and degradation:

  1. Synthesis Reactions: As mentioned earlier, the primary reactions involve coupling and hydrogenation processes that yield the final compound from its precursors .
  2. Degradation Studies: Forced degradation studies indicate that Ivabradine is susceptible to hydrolysis under alkaline conditions, which can affect its stability as an active pharmaceutical ingredient (API). Such studies are crucial for understanding the compound's shelf life and storage conditions .
Mechanism of Action

Process and Data

Ivabradine functions by selectively inhibiting the If channels in the sinoatrial node of the heart. This inhibition leads to a decrease in heart rate without affecting other cardiac ionic channels such as calcium or potassium channels. The mechanism can be summarized as follows:

  1. Binding Site: Ivabradine binds to an intracellular site on the If channel.
  2. Disruption of Ion Flow: This binding disrupts the ion current flow through these channels.
  3. Prolonged Diastolic Depolarization: As a result, there is prolonged diastolic depolarization which lowers the pacemaker firing rate in the sinoatrial node.
  4. Clinical Outcomes: The net effect is a reduction in heart rate and myocardial oxygen demand, which is beneficial in treating conditions like angina pectoris and chronic heart failure .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ivabradine exhibits several notable physical and chemical properties:

PropertyValue
Molecular FormulaC27H36N2O5
Molecular Weight468.594 g/mol
Solubility0.0202 mg/mL
LogP (octanol-water partition)3.17
pKa (strongest basic)9.37
Polar Surface Area60.5 Ų
Refractivity133.51 m³·mol⁻¹

These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion .

Applications

Scientific Uses

Ivabradine has significant applications in clinical medicine:

  1. Chronic Stable Angina Pectoris: It is indicated for patients who cannot tolerate beta-blockers or require additional therapy alongside them.
  2. Chronic Heart Failure: Ivabradine is used for symptomatic treatment in patients with reduced ejection fraction who are in sinus rhythm with elevated resting heart rates .
  3. Research Applications: Beyond clinical use, Ivabradine serves as a valuable tool in cardiovascular research to investigate mechanisms underlying heart rate regulation and ischemic conditions.
Pharmacological Mechanisms of (±)-Ivabradine in Cardiac Electrophysiology

Selective Inhibition of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

(±)-Ivabradine exerts its heart rate-lowering effects through selective inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 isoform predominant in human sinoatrial node (SAN) tissue [1] [4]. These channels conduct the "funny current" (If), which drives diastolic depolarization in cardiac pacemaker cells. Ivabradine blocks HCN channels in a dose-dependent manner, with half-maximal inhibitory concentrations (IC50) of 0.94 µM for mouse HCN1 and 2.0 µM for human HCN4 channels expressed in HEK 293 cells [1] [4]. Crucially, the blocking mechanism differs between isoforms:

  • HCN4 Blockade: Acts as an open-channel blocker, requiring channel opening during hyperpolarization. Block is strengthened by depolarization and relieved by hyperpolarization [1] [4].
  • HCN1 Blockade: Functions as a closed-channel blocker, interacting primarily when channels are closed or in transitional states between open/closed configurations [1] [4].

This isoform-specific blocking behavior arises from structural differences in N- and C-terminal cytoplasmic regions of HCN channels, which influence gating kinetics and drug sensitivity [1]. The voltage-dependence of blockade is clinically relevant, as ivabradine exhibits greater efficacy at pathologically elevated heart rates where channel opening frequency increases.

Table 1: Ivabradine Sensitivity of HCN Channel Isoforms [1] [4]

HCN IsoformPrimary Tissue ExpressionIC50 (µM)Blocking Mechanism
HCN4Human sinoatrial node (dominant)2.0Open-channel blocker
HCN1Mouse sinoatrial node (minor)0.94Closed-channel blocker
Heteromeric HCN1-HCN4Native sinoatrial nodeIntermediate (estimated)Mixed mechanism

Modulation of the "Funny Current" (If) in Sinoatrial Node Pacemaker Cells

Ivabradine reduces spontaneous firing of SAN cells by specifically inhibiting If current during diastolic depolarization. At clinically relevant concentrations (3 µM), ivabradine slows the spontaneous action potential firing rate by approximately 15–16% in isolated rabbit SAN cells, primarily by reducing the steepness of early diastolic depolarization (EDD) by ~31.9% [5] [8]. Key electrophysiological characteristics include:

  • Voltage-Dependent Inhibition: Maximal If inhibition (60–77%) occurs at unphysiological hyperpolarized potentials (-88 to -92 mV). At physiologically relevant diastolic potentials (~-60 mV), inhibition is significantly lower (34.5–53.5%) due to reduced channel opening probability [8].
  • Use-Dependence: Blockade is enhanced during repetitive channel opening/closing cycles, making inhibition more pronounced at higher heart rates [1] [2].
  • Selectivity: At ≤3 µM, ivabradine shows negligible effects on L-type calcium currents (ICa,L; <3.4% reduction) or other cardiac ion channels, preserving ventricular contractility and action potential duration [4] [5] [8].

The current dependence of ivabradine's action distinguishes it from other If inhibitors (e.g., ZD7288). Ivabradine's blockade increases with inward current flow, suggesting interaction with permeating ions in a multi-ion pore [1].

Structure-Activity Relationships of (±)-Ivabradine Analogues in Ion Channel Targeting

The molecular structure of ivabradine features a benzazepine scaffold critical for HCN channel interaction. Key structure-activity relationship (SAR) insights include:

  • Benzazepine Core: The rigid tetracyclic structure provides optimal geometry for pore binding. Saturation of the azepine ring enhances specificity for HCN over other channels [6] [9].
  • Methoxy Groups: The 7,8-dimethoxy configuration on the benzazepine core enhances HCN4 affinity and confers use-dependent blocking properties [1] [6].
  • Chiral Center: The (±)-racemate shows near-equivalent potency for both enantiomers in If inhibition, suggesting a symmetric binding interaction within the channel pore [6].
  • Side Chain Modifications: The N-methylhomopiperidine extension penetrates the intracellular channel entrance. Bulky substituents here reduce HCN4 selectivity and increase off-target effects (e.g., T-type calcium channel blockade) [6] [9].

Table 2: Structural Features and Pharmacological Impact of Ivabradine Analogues [6] [9]

Structural ElementModificationEffect on HCN ActivitySelectivity Consequence
Benzazepine aromaticityReduction (dihydro derivatives)Increased HCN4 potencyReduced retinal channel interaction
7,8-Methoxy groupsRemoval or repositioning>10-fold loss in If inhibitionDiminished use-dependence
Tertiary amine (homopiperidine)Quaternary ammonium conversionLoss of intracellular accessAbolished activity
Homopiperidine sizeBulkier N-substituentsReduced HCN4 blockIncreased T-type Ca²⁺ channel blockade

Comparative Efficacy Against Beta-Adrenergic and Calcium Channel Blockade Mechanisms

Ivabradine's unique mechanism confers distinct electrophysiological advantages over conventional nodal agents:

  • Versus Beta-Blockers:
  • Mechanism: Beta-blockers reduce If activation indirectly by decreasing intracellular cAMP production. Ivabradine directly blocks open HCN channels independent of cAMP [2] [5].
  • Functional Impact: Beta-blockers exhibit negative inotropic and lusitropic effects, prolong ejection time, and blunt exercise-induced acceleration of left ventricular relaxation. Ivabradine preserves contractility, stroke volume, and coronary flow reserve [2] [7] [9].
  • Heart Rate Reduction Specificity: In patients with obstructive pulmonary disease, ivabradine lowers heart rate without bronchoconstriction [9].

  • Versus Calcium Channel Blockers (CCBs):

  • Target Selectivity: Non-dihydropyridine CCBs (e.g., verapamil) block L-type calcium channels in both SAN and myocardium, causing vasodilation and negative inotropy. Ivabradine selectively inhibits SAN HCN channels without affecting vascular tone or ventricular function [7] [9].
  • Exercise Tolerance: In direct comparisons, ivabradine demonstrates equivalent antianginal efficacy to amlodipine but with superior heart rate control during physical stress [9].

Clinically, ivabradine demonstrates additive heart rate reduction when combined with beta-blockers in patients with residual angina, improving exercise capacity and reducing nitrate use without exacerbating negative inotropic effects [3] [9].

Table 3: Electrophysiological Comparison of Ivabradine with Other Nodal Agents [2] [5] [7]

Pharmacological PropertyIvabradineBeta-Blockers (e.g., Atenolol)Non-DHP CCBs (e.g., Verapamil)
Primary Molecular TargetHCN4 channel poreβ1-adrenergic receptorL-type Ca²⁺ channel (α1-subunit)
Effect on If CurrentDirect open-channel blockIndirect reduction via ↓ cAMPMinimal
Effect on L-type Ca²⁺ CurrentNone (at ≤3 µM)Indirect reduction via ↓ cAMPDirect block
Heart Rate Reduction MechanismSelective SAN diastolic depolarization slowingSAN slowing + reduced contractilitySAN/AVN conduction slowing + vasodilation
Inotropic EffectNeutralNegativeNegative
Lusitropic EffectNeutralNegative (delays relaxation)Negative

Properties

CAS Number

148870-59-1

Product Name

Ivabradine, (+/-)-

IUPAC Name

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3

InChI Key

ACRHBAYQBXXRTO-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.